molecular formula C11H11ClN2O B2391948 (NE)-N-[1-(6-chloro-1-methylindol-3-yl)ethylidene]hydroxylamine CAS No. 2169887-93-6

(NE)-N-[1-(6-chloro-1-methylindol-3-yl)ethylidene]hydroxylamine

Cat. No.: B2391948
CAS No.: 2169887-93-6
M. Wt: 222.67
InChI Key: SCIULEACWTTXID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(NE)-N-[1-(6-chloro-1-methylindol-3-yl)ethylidene]hydroxylamine is a useful research compound. Its molecular formula is C11H11ClN2O and its molecular weight is 222.67. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds containing 1-methylindol have been found to inhibit tubulin polymerization . Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in cell division.

Mode of Action

Compounds with similar structures have been found to bind tightly to the colchicine site of tubulin , inhibiting its polymerization. This interaction disrupts the formation of microtubules, which are essential for cell division, thereby inhibiting the proliferation of cells.

Biochemical Pathways

This disruption can lead to cell cycle arrest, specifically in the G2/M phase .

Result of Action

The compound’s inhibition of tubulin polymerization can lead to cell cycle arrest and potentially induce apoptosis . This means that the compound could have cytotoxic effects, particularly on rapidly dividing cells. This property is often sought after in the development of anticancer drugs.

Properties

IUPAC Name

(NE)-N-[1-(6-chloro-1-methylindol-3-yl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-7(13-15)10-6-14(2)11-5-8(12)3-4-9(10)11/h3-6,15H,1-2H3/b13-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIULEACWTTXID-NTUHNPAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CN(C2=C1C=CC(=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CN(C2=C1C=CC(=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.